Propyl stearate

Catalog No.
S596695
CAS No.
3634-92-2
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl stearate

CAS Number

3634-92-2

Product Name

Propyl stearate

IUPAC Name

propyl octadecanoate

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h3-20H2,1-2H3

InChI Key

BTAXGNQLYFDKEF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCC

Drug Delivery:

  • Excipient: Propyl stearate acts as an excipient in various drug delivery systems, including topical formulations, creams, ointments, and suppositories []. Its emollient and lipophilic (fat-loving) properties contribute to the smooth application and sustained release of drugs [].

Biomaterials:

  • Scaffolding: Propyl stearate, combined with other materials, can be used to create biocompatible scaffolds for tissue engineering []. These scaffolds provide a temporary structure for cell growth and tissue regeneration [].

Nanomaterials:

  • Stabilizer: Propyl stearate serves as a stabilizer in the synthesis and formulation of nanoparticles []. It helps prevent particle aggregation and improves their dispersion in various media [].

Cosmetics and Personal Care Products:

  • Emollient and Thickener: Propyl stearate is a common ingredient in cosmetics and personal care products due to its ability to soften the skin, reduce dryness, and thicken formulations [].

Food Science:

  • Food Additive: Propyl stearate, recognized as safe by the FDA (Food and Drug Administration), is used as an anti-caking agent and lubricant in various food products []. It prevents food particles from sticking together and improves their flowability [].

Propyl stearate is a fatty acid ester formed from the reaction between stearic acid and propanol. Its chemical formula is C21H42O2, and it is classified as an aliphatic ester. Propyl stearate appears as a colorless to pale yellow liquid with a characteristic fatty odor. It is insoluble in water but soluble in organic solvents such as ethanol and ether. This compound is notable for its applications in various industries, including cosmetics, pharmaceuticals, and food.

Propyl stearate undergoes typical reactions associated with esters, including hydrolysis and transesterification. Hydrolysis occurs when propyl stearate reacts with water, breaking down into stearic acid and propanol, typically in the presence of an acid or base catalyst. The reaction can be represented as follows:

C21H42O2+H2OC18H36O2+C3H8O\text{C}_{21}\text{H}_{42}\text{O}_2+\text{H}_2\text{O}\rightleftharpoons \text{C}_{18}\text{H}_{36}\text{O}_2+\text{C}_3\text{H}_8\text{O}

Transesterification involves the exchange of the alkoxy group of the ester with another alcohol, which can be employed to produce different fatty acid esters.

Research indicates that propyl stearate exhibits low toxicity and is generally regarded as safe for use in food and cosmetic products. It has emollient properties, making it beneficial for skin conditioning and moisturizing applications. Additionally, some studies suggest that fatty acid esters like propyl stearate may possess antimicrobial properties, although specific data on propyl stearate's biological activity remains limited.

The synthesis of propyl stearate typically involves the esterification of stearic acid with propanol. This reaction can be catalyzed by either an acid catalyst (such as sulfuric acid) or through enzymatic methods using lipases. The general procedure includes:

  • Mixing stearic acid and propanol in a reaction vessel.
  • Adding a catalyst to facilitate the reaction.
  • Heating the mixture under reflux conditions to promote esterification.
  • Removing excess alcohol and water to drive the equilibrium towards product formation.

Optimized conditions for this reaction often yield high conversion rates, exceeding 97% under specific molar ratios of reactants and catalyst concentrations .

Propyl stearate has diverse applications across various fields:

  • Cosmetics: Used as an emollient and skin conditioning agent in creams and lotions.
  • Pharmaceuticals: Serves as a lubricant in tablet formulations and as a carrier for active ingredients.
  • Food Industry: Acts as an emulsifier and stabilizer in food products.
  • Industrial Uses: Utilized in the formulation of lubricants and surfactants.

Interaction studies involving propyl stearate often focus on its compatibility with other ingredients in formulations. For instance, its emulsifying properties can enhance the stability of oil-in-water emulsions when combined with surfactants. Furthermore, studies have shown that it can interact positively with various skin types, enhancing moisture retention without causing irritation.

Propyl stearate belongs to a class of compounds known as fatty acid esters. Other similar compounds include:

  • Methyl Stearate: Derived from methanol; commonly used in biodiesel production.
  • Ethyl Stearate: Produced from ethanol; utilized in cosmetic formulations.
  • Butyl Stearate: Formed from butanol; often used as a plasticizer.
  • Amyl Stearate: Derived from amyl alcohol; used in specialty lubricants.

Comparison Table

CompoundChemical FormulaSolubilityCommon Uses
Propyl StearateC21H42O2Insoluble in waterCosmetics, Pharmaceuticals
Methyl StearateC19H38O2Insoluble in waterBiodiesel Production
Ethyl StearateC20H40O2Insoluble in waterCosmetics
Butyl StearateC21H42O2Insoluble in waterPlasticizers
Amyl StearateC22H44O2Insoluble in waterSpecialty Lubricants

Uniqueness of Propyl Stearate

What sets propyl stearate apart from its counterparts is its unique balance between emulsifying properties and skin compatibility, making it particularly valuable in cosmetic formulations where skin feel and moisture retention are critical factors.

XLogP3

9.4

Melting Point

28.9 °C

Other CAS

3634-92-2

Wikipedia

Propyl stearate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Modify: 2023-08-15

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